molecular formula C10H9ClN2O3 B1465246 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1183424-11-4

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1465246
CAS No.: 1183424-11-4
M. Wt: 240.64 g/mol
InChI Key: RYLWJXSPVCHJTQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLWJXSPVCHJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Handling of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the drug discovery and development landscape. Its unique structural architecture, featuring a chlorinated benzoic acid moiety linked to a 2-oxoimidazolidine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The constituent parts of the molecule are prevalent in a range of biologically active compounds, suggesting its potential as a key intermediate in the generation of new chemical entities.[1] This guide provides an in-depth analysis of the safety, handling, and potential applications of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a laboratory setting. The properties of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C10H9ClN2O3[2][3]
Molecular Weight 240.64 g/mol [2]
CAS Number 1183424-11-4[4][5]
Appearance Powder[4]
Storage Temperature Room Temperature[4]

Hazard Identification and Analysis

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed [2][4]

  • H315: Causes skin irritation [2][4]

  • H319: Causes serious eye irritation [2][4]

  • H335: May cause respiratory irritation [2][4]

These classifications necessitate a meticulous approach to handling, grounded in a comprehensive understanding of the associated risks. The chlorinated aromatic moiety and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties. Ingestion can lead to systemic toxicity, while inhalation of the powdered form can irritate the respiratory tract.

Safe Handling and Engineering Controls: A Self-Validating System

The handling of potent powdered pharmaceutical intermediates requires a multi-faceted approach to ensure operator safety and prevent cross-contamination. The following protocols are designed to create a self-validating system of safety.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: When handling the powder outside of a contained system, a NIOSH-approved respirator is essential.

Engineering Controls

Engineering controls are designed to minimize exposure at the source and are a critical component of safe handling.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.

  • Containment: For larger quantities or repetitive tasks, the use of a glove box or other ventilated containment enclosure is recommended.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable solvent, such as isopropanol, followed by a thorough wash with soap and water, is recommended.

  • Waste Disposal: All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

Representative Synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Workflow for the Synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

A 2-Chloro-5-aminobenzoic acid B Reaction with 2-chloroethyl isocyanate A->B Base, Solvent C Intermediate Urea Derivative B->C D Intramolecular Cyclization C->D Base, Heat E 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid D->E

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-aminobenzoic acid and a suitable aprotic solvent (e.g., anhydrous acetonitrile).

  • Addition of Base: Add an appropriate non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

  • Addition of Isocyanate: Slowly add 2-chloroethyl isocyanate to the reaction mixture at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclization: Upon completion of the initial reaction, add a stronger base (e.g., sodium hydride) and heat the reaction mixture to reflux to facilitate the intramolecular cyclization.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Toxicological and Ecotoxicological Profile

Human Toxicology

The toxicological profile of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is primarily inferred from its GHS hazard classifications and data on structurally related compounds.

  • Acute Toxicity: The "Harmful if swallowed" (H302) classification indicates a moderate level of acute oral toxicity.[2][4]

  • Irritation: The compound is a skin and eye irritant, likely due to the presence of the chlorinated aromatic ring and the carboxylic acid functional group.[2][4]

  • Genotoxicity and Carcinogenicity: While specific data for this compound is not available, some chlorinated benzoic acids have been investigated for genotoxicity, with varying results.[6] There is no evidence to suggest that this compound is a carcinogen.

  • Reproductive and Developmental Toxicity: Studies on benzoic acid and its derivatives have generally not shown evidence of reproductive or developmental toxicity at doses that are not maternally toxic.[7]

Ecotoxicology

The environmental fate and ecotoxicity of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid are not well-documented. However, inferences can be drawn from the behavior of related chemical classes.

  • Persistence and Degradation: Chlorinated aromatic compounds can be persistent in the environment and may resist biodegradation.[8][9] The imidazolidinone ring is also relatively stable.[10]

  • Aquatic Toxicity: Substituted benzoic acids can exhibit toxicity to aquatic organisms, with the degree of toxicity often related to the nature and position of the substituents.[11][12] Halogenated derivatives, such as chloro-substituted benzoic acids, tend to be more toxic than the parent compound.[11]

Conclusion: A Compound of Interest with a Need for Careful Handling

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical intermediate with clear potential in the field of medicinal chemistry. Its synthesis and use, however, demand a high level of scientific rigor and a commitment to safety. The hazards associated with this compound, particularly its irritant properties and potential for harm if ingested, necessitate the strict adherence to the handling protocols outlined in this guide. For drug development professionals, a thorough understanding of both the synthetic utility and the safety profile of such building blocks is paramount to the successful and responsible advancement of new therapeutic agents.

References

  • Chen, J., et al. (2005). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. PubMed.
  • Nakai, S., et al. (2005). Acute toxicity of benzoic acids to the crustacean Daphnia magna. PubMed.
  • Welsch, F., et al. (1988). Teratogenicity of benzoic acid derivatives of retinoic acid in cultured mouse embryos. PubMed.
  • Politano, V. T., et al. (2017). p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity—Studies Leading to the Design of a Safer New Fragrance Chemical. Oxford Academic.
  • World Health Organization. (2000). BENZOIC ACID AND SODIUM BENZOATE.
  • Turnbull, D., et al. (2021). Extended One-Generation Reproductive Toxicity (EOGRT)
  • Pekárek, V. (1995). [An outline of chloro-organic compound toxicology]. PubMed.
  • Redox. (2022).
  • Rovira, J., et al. (2023). In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans.
  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid.
  • Kumar, A., et al. (2023). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies.
  • U.S. Environmental Protection Agency. (2025). Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- - Hazard Genotoxicity.
  • Anwar, S., et al. (2009). Biodegradation of Imidacloprid by an Isolated Soil Microorganism.
  • Siripattanakul-Ratpukdi, S. (2016). Environmental Fate and Toxicology of Chlorothalonil.
  • El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.
  • Issa, A. A., et al. (2025). Environmental Analysis Health and Toxicology.
  • Pınar, A., et al. (2010). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. PMC.
  • Wibbertmann, A., et al. (2022). Aquatic toxicity of benzoic acid.
  • Zámocký, M., et al. (2019). Degradation pathway for 3-chlorobenzoic acid by...
  • Pratibha, S., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Bentham Science Publishers.
  • Kumar, A., & Prasad, R. (2003).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. PubChem.
  • El-Sayed, M. A. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC.
  • Chouvelon, T., et al. (2018). Environmental fate of chlordecone in coastal habitats: recent studies conducted in Guadeloupe and Martinique (Lesser Antilles). Archimer - Ifremer.
  • National Institute of Standards and Technology. (2014).
  • El-Sayed, M. A. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed.
  • Carcinogenic Potency Database. (2007). 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid.
  • Stolte, S., et al. (2012). Biodegradability of imidazole structures.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
  • WMenvironmental. (2016).
  • Öberg, G. (2016). Chlorine cycling and the fate of Cl in terrestrial environments. PMC - NIH.
  • BLDpharm. (n.d.). 1183424-11-4|2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
  • PubChemLite. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3).
  • Agriculture and Environment Research Unit. (2025). 2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid.
  • Kumar, D., et al. (2010).
  • Kumar, A., et al. (2021). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers.
  • U.S. Environmental Protection Agency. (2025). 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid Properties.
  • ChemicalBook. (2026).

Sources

The Pharmacological Potential of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid represent a compelling, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological significance of this chemical scaffold, drawing upon structure-activity relationship (SAR) data from closely related analogues. We will delve into the prospective applications of these derivatives as both antibacterial and anticancer agents, elucidating potential mechanisms of action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising class of molecules, intended to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: Unveiling a Scaffold of Promise

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The benzoic acid scaffold is a cornerstone in drug design, valued for its structural versatility and its role as a key pharmacophore in numerous biologically active compounds.[1] The carboxylic acid group, a potent hydrogen bond donor and acceptor, frequently engages with the active sites of enzymes and receptors, anchoring the molecule to its biological target. The therapeutic profile of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[1]

This guide focuses on a specific, yet highly promising, structural motif: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid . This scaffold integrates two key pharmacophoric units:

  • 2-Chlorobenzoic Acid: The presence of a chlorine atom at the ortho position can significantly influence the acidity of the carboxylic acid and introduce a lipophilic element, potentially enhancing membrane permeability. Halogenated benzoic acid derivatives have demonstrated a wide array of biological activities, including antimicrobial and anti-inflammatory properties.

  • 2-Oxoimidazolidine (Ethylene Urea): This cyclic urea moiety is a feature in several bioactive compounds. The imidazolidinone ring system is known to participate in various biological interactions and has been incorporated into antiviral, anticonvulsant, and anticancer agents.[2]

While direct pharmacological studies on 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid itself are limited in the current literature, a comprehensive analysis of its structural components and related analogues strongly suggests significant potential in two key therapeutic areas: oncology and infectious diseases. This guide will synthesize the available evidence to provide a forward-looking perspective on the pharmacological significance of this compound class.

Potential Pharmacological Significance: A Dual-Pronged Therapeutic Approach

Based on the known activities of its constituent moieties and structurally similar compounds, the 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is predicted to exhibit potent antibacterial and anticancer properties.

Antibacterial Applications: A New Front in the War Against Drug Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial potential.[3] Notably, derivatives of 2-chloro-5-nitrobenzoic acid have shown significant, broad-spectrum antibacterial activity.[3]

Proposed Mechanism of Action:

The antibacterial effect of these compounds is likely multifactorial. The lipophilic nature of the chloro-substituted phenyl ring can facilitate the disruption of the bacterial cell membrane's integrity.[4] Once inside the cell, the acidic nature of the benzoic acid moiety can lower the intracellular pH, leading to cytoplasmic acidification and the inhibition of essential metabolic enzymes.[4] The 2-oxoimidazolidin-1-yl substituent may further enhance this activity by modulating the compound's solubility and its interaction with intracellular targets.

Compound 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration Cytoplasm Bacterial Cytoplasm Compound->Cytoplasm Disruption Membrane Disruption Membrane->Disruption Acidification Cytoplasmic Acidification Cytoplasm->Acidification Growth_Inhibition Bacterial Growth Inhibition Disruption->Growth_Inhibition Inhibition Enzyme Inhibition Acidification->Inhibition Inhibition->Growth_Inhibition Compound 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Signaling_Pathways Pro-apoptotic & Cell Cycle Signaling Pathways Cancer_Cell->Signaling_Pathways Modulation Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for the title compound class is yet to be established, valuable insights can be gleaned from related structures.

  • Substitution on the Benzoic Acid Ring: The position and nature of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the chloro and nitro groups, have been associated with enhanced antimicrobial activity in some benzoic acid derivatives. [3]For anticancer activity, both electron-donating and electron-withdrawing groups can be favorable, depending on the specific target and the overall molecular architecture. [5]* The Imidazolidinone Moiety: Modifications to the imidazolidinone ring, such as substitution at the nitrogen atoms or alteration of the carbonyl group to a thiocarbonyl, can significantly impact biological activity. For instance, in the 2-thioxoimidazolidin-4-one series, different substitutions have led to compounds with potent and selective anticancer effects. [6][7]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and biological evaluation of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid derivatives.

Proposed Synthesis Workflow

The synthesis of the target scaffold can be approached through a multi-step process, beginning with commercially available starting materials.

Start 2-Chloro-5-aminobenzoic acid Step1 Reaction with 2-chloroethyl isocyanate Start->Step1 Intermediate1 [(2-Chloroethyl)ureido]benzoic acid intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Final_Product 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid Step2->Final_Product

Proposed synthetic workflow.

Step-by-Step Synthesis:

  • Synthesis of 2-Chloro-5-(3-(2-chloroethyl)ureido)benzoic acid:

    • Dissolve 2-chloro-5-aminobenzoic acid in a suitable solvent such as aqueous potassium bicarbonate.

    • Add 2-chloroethyl isocyanate dropwise while stirring vigorously.

    • Continue stirring for several hours at room temperature.

    • Acidify the reaction mixture with concentrated HCl to precipitate the ureido compound.

    • Filter, wash with water, and dry the solid product. [8]2. Intramolecular Cyclization to form 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid:

    • Suspend the [(2-chloroethyl)ureido]benzoic acid intermediate in a suitable solvent.

    • Add a base, such as sodium hydride or potassium tert-butoxide, to facilitate the intramolecular cyclization.

    • Heat the reaction mixture under reflux until the reaction is complete, as monitored by TLC.

    • After cooling, quench the reaction with water and acidify to precipitate the final product.

    • Purify the product by recrystallization.

In Vitro Antibacterial Activity Assessment: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains. [1][9] Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. [5]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. [10] Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [11]6. Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary:

Assay Parameter Measured Typical Data Output
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)µg/mL or µM
MTT AssayCell Viability / CytotoxicityIC50 (µM)

Conclusion and Future Directions

The 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel antibacterial and anticancer agents. The synthesis of a focused library of derivatives, coupled with the robust biological evaluation protocols outlined in this guide, will be instrumental in elucidating the full therapeutic potential of this chemical class. Future research should focus on a systematic exploration of the structure-activity relationships, including modifications to both the benzoic acid and imidazolidinone moieties, to optimize potency and selectivity. In vivo studies will be a critical next step to validate the therapeutic efficacy and safety of lead compounds identified through these initial in vitro screens.

References

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Elhady, H. A., El-Sayed, R., & Al-nathali, H. S. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 51. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Shu-Ting, C., et al. (2006). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. European Journal of Medicinal Chemistry, 41(5), 651-658.
  • El-Sayed, R., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(1), 123. [Link]

  • Semantic Scholar. (2020, December 15). The Effect of 2-Thioxo Imidazolidin-4-Ones (2- Thiohydantion) on Anticancer Activity: An in Vitro Study. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2009). Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Recrystallization of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule, grounded in the principles of organic chemistry and tailored for a research and development setting.

This guide moves beyond a single, rigid protocol. Instead, it equips the researcher with the foundational knowledge and systematic approach required to select an optimal solvent system and execute the purification process efficiently. We will explore single-solvent, mixed-solvent, and alternative acid-base purification strategies, explaining the scientific rationale behind each step.

Compound Properties and Safety Considerations

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the material.

Table 1: Physicochemical Properties of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid [1]

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₃
Molecular Weight 240.64 g/mol
Appearance White to off-white powder
Storage Temperature Room Temperature

Safety and Handling: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) for this compound before handling.

The Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

The process generally involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent, followed by slow cooling to allow for the formation of a pure crystalline lattice, which excludes impurities.

Part 1: Solvent System Selection and Screening

The critical first step is to identify a suitable solvent. Based on the structure of the target molecule (an aromatic carboxylic acid with a polar imidazolidinone moiety) and purification data for analogous compounds, a range of protic and aprotic polar solvents should be evaluated.

Table 2: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale & Notes
Water Protic100Benzoic acids often show a large solubility differential in hot vs. cold water.[2][3] May be a good starting point, especially for a mixed-solvent system.
Ethanol (95%) Protic~78A common and effective solvent for aromatic acids.[4] Often used in combination with water. A related compound, 2-chloro-5-aminobenzoic acid, is soluble in ethanol-water mixtures.[5]
Isopropanol Protic82Similar properties to ethanol, but slightly less polar and higher boiling. A good alternative.
Methanol Protic65Used for recrystallizing p-chlorobenzoic acid. Its high volatility makes it easy to remove.
Ethyl Acetate Aprotic Polar77A moderately polar solvent; a patent for a related compound uses ethyl acetate for purification.[5]
Acetone Aprotic Polar56A strong solvent, may show high solubility even at room temperature, making it potentially better as the "soluble" component in a mixed-solvent pair.
Toluene Aprotic Nonpolar111Often used for recrystallizing chloro-substituted benzoic acids.[4] Its high boiling point can be a disadvantage for drying.
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test the suitability of several solvents using a small amount of crude material.

Methodology:

  • Place approximately 20-30 mg of the crude 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid into several separate small test tubes.

  • To each tube, add a candidate solvent dropwise (e.g., 0.2 mL to start) at room temperature. Agitate the mixture. Note the solubility in the cold solvent. An ideal solvent will show poor solubility.

  • If the compound is not readily soluble at room temperature, gently heat the test tube in a warm water or sand bath while agitating. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce maximum crystallization.

  • Observe the quantity and quality of the crystals formed. A dense crop of fine, well-formed crystals indicates a promising solvent.

  • Interpretation: The best single solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large amount of crystalline solid upon cooling.

Part 2: Standard Recrystallization Protocols

Based on the screening results, select the most promising solvent system to perform a larger-scale recrystallization.

Protocol 2: Single-Solvent Recrystallization

This is the most straightforward method if a suitable single solvent is identified. Ethanol, isopropanol, or an ethanol/water mixture are strong initial candidates.

Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Heat to Boiling C Hot Gravity Filtration (Optional, if insolubles present) B->C If Needed D Allow Filtrate to Cool Slowly B->D If No Insolubles C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals (Air or Vacuum Oven) G->H

Caption: Workflow for Single-Solvent Recrystallization.

Methodology:

  • Dissolution: Place the crude 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a boiling chip. In a separate flask, heat the chosen solvent to its boiling point.

  • Add the hot solvent portion-wise to the flask containing the solid while heating and swirling on a hot plate. Continue adding solvent until the solid is completely dissolved. Causality Note: Using the minimum amount of solvent is crucial for creating a saturated solution upon cooling, which is necessary for maximizing the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, add a small excess of hot solvent (approx. 5-10% of the total volume used) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. This step removes any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization

This technique is useful when the compound is too soluble in one solvent and poorly soluble in another. An ethanol/water system is a common and effective choice for many organic acids.

Methodology:

  • Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask at its boiling point.

  • While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use an ice-cold mixture of the two solvents in the same approximate ratio as the final recrystallization mixture.

Part 3: Alternative Purification via Acid-Base Extraction

For carboxylic acids, an alternative or preliminary purification step can be an acid-base extraction. This method is excellent for removing neutral or basic impurities.

Principle: The acidic proton of the carboxylic acid group can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase.

G A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous Sodium Bicarbonate Solution A->B C Separate Layers B->C D Aqueous Layer: Contains Sodium Carboxylate Salt C->D E Organic Layer: Contains Neutral/Basic Impurities (Discard) C->E F Acidify Aqueous Layer with HCl (to pH ~2) D->F G Precipitated Pure Acid F->G H Collect by Vacuum Filtration, Wash with Cold Water, and Dry G->H

Caption: Workflow for Purification via Acid-Base Extraction.

Methodology:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate.

  • Combine the aqueous layers. The desired compound is now in the aqueous phase as its sodium salt. The organic layer containing neutral or basic impurities can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2.

  • The purified 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid will precipitate out of the solution.

  • Stir the cold slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry thoroughly.

  • This purified solid can then be subjected to recrystallization as described in Protocol 2 or 3 for further purification if necessary.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is very soluble even in cold solvent.- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a "seed" crystal of the pure compound.- If using a mixed-solvent system, add more of the "poor" solvent.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are depressing the melting point.- Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and cool more slowly.- Perform a preliminary purification (e.g., acid-base extraction) before recrystallization.
Low Recovery of Purified Product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- The compound has significant solubility in the cold mother liquor.- Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before filtering.- Always use ice-cold solvent for washing.- Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. UMass Boston ScholarWorks. Retrieved from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Florida Agricultural and Mechanical University. Retrieved from [Link]

  • MiraCosta College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

Sources

Scalable production methods for 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183424-11-4), a critical building block in medicinal chemistry, notably as a precursor for thrombopoietin receptor agonists and other bioactive scaffolds.

The guide prioritizes Process Safety and Scalability . While the traditional laboratory route utilizes highly toxic 2-chloroethyl isocyanate, this protocol outlines an optimized industrial workflow that manages the hazard through strict engineering controls, alongside a safer alternative route utilizing 2-chloroethylamine and carbonyldiimidazole (CDI).

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Overall).

  • Purity: >98.5% (HPLC), suitable for GMP downstream steps.

  • Scale: Adaptable from Gram (Lab) to Kilogram (Pilot) scale.

Chemical Context & Retrosynthesis

The target molecule features a benzoic acid core substituted with a chlorine atom at the ortho position and a cyclic urea (imidazolidin-2-one) at the meta position. The retrosynthetic analysis reveals 5-amino-2-chlorobenzoic acid as the primary cost-effective starting material.

Retrosynthetic Pathway

The imidazolidinone ring is constructed via a two-step sequence: urea formation followed by intramolecular cyclization.

Retrosynthesis Target Target Molecule 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid Intermediate Acyclic Urea Intermediate 5-[3-(2-chloroethyl)ureido]-2-chlorobenzoic acid Target->Intermediate Cyclization (Base) SM Starting Material 5-Amino-2-chlorobenzoic acid Intermediate->SM Urea Formation Reagent Reagent 2-Chloroethyl isocyanate OR 2-Chloroethylamine + CDI Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the construction of the cyclic urea moiety.

Route Selection & Strategy

Route A: Isocyanate-Mediated Cyclization (Preferred for Yield)

This route is the industry standard for efficiency but requires handling 2-chloroethyl isocyanate , a potent alkylating agent and lachrymator.

  • Step 1: Nucleophilic addition of the aniline to the isocyanate.

  • Step 2: Base-induced intramolecular alkylation.

Route B: CDI-Mediated Cyclization (Preferred for Safety)

This route avoids the isolation and handling of the volatile isocyanate.

  • Step 1: Activation of 5-amino-2-chlorobenzoic acid with CDI to form the acyl-imidazole/isocyanate intermediate in situ.

  • Step 2: Reaction with 2-chloroethylamine hydrochloride.[1]

  • Step 3: Cyclization.[2][3]

Decision: The protocol below details Route A as it is chemically cleaner and higher yielding for scale-up, provided proper safety equipment (fume hood, scrubbers) is available.

Detailed Experimental Protocol (Route A)

Materials & Reagents
ReagentEquiv.[4][5][6][7][8][9]FunctionCAS
5-Amino-2-chlorobenzoic acid 1.0Starting Material89-54-3
2-Chloroethyl isocyanate 1.1 - 1.2Reagent1943-83-5
Triethylamine (TEA) 1.2Base (Step 1)121-44-8
Sodium Hydroxide (aq) 3.0Base (Step 2)1310-73-2
THF or Ethyl Acetate 10-15 volSolvent-
Step 1: Urea Formation

Objective: Synthesize 5-[3-(2-chloroethyl)ureido]-2-chlorobenzoic acid.

  • Setup: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge 5-amino-2-chlorobenzoic acid (1.0 equiv) and THF (10 volumes). Stir to form a suspension.

  • Activation: Add Triethylamine (1.2 equiv). The mixture should clarify as the ammonium salt forms.

  • Addition: Cool the reactor to 0–5°C . Charge 2-chloroethyl isocyanate (1.15 equiv) into the addition funnel.[10] Add dropwise over 30–60 minutes, maintaining internal temperature <10°C.

    • Safety Note: 2-Chloroethyl isocyanate is toxic. Use a closed system and scrubbers.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (disappearance of aniline).

  • Workup (Option 1 - Telescoping): If using THF, the intermediate urea can often be carried directly to Step 2.

  • Workup (Option 2 - Isolation): If high purity is required, concentrate the solvent to 3 volumes, add Heptane (10 volumes) to precipitate the urea. Filter and dry.

Step 2: Cyclization & Isolation

Objective: Intramolecular alkylation to form the imidazolidinone ring.

  • Setup: Use the reaction mixture from Step 1 (or re-suspend isolated urea in water/THF).

  • Base Addition: Add 2M NaOH aqueous solution (3.0 equiv).

    • Stoichiometry: 1 eq for the carboxylic acid, 1 eq for the urea proton, 1 eq to neutralize the HCl formed during cyclization.

  • Cyclization: Heat the biphasic mixture to 50–60°C for 3–5 hours.

    • Mechanism:[11] The distal urea nitrogen deprotonates and attacks the carbon bearing the chlorine (on the ethyl chain), closing the 5-membered ring.

  • Monitoring: HPLC should show conversion of the acyclic urea to the cyclic imidazolidinone.

  • Quench & Precipitation:

    • Cool the reaction mixture to 20°C .

    • Filter through Celite if any insoluble particulates remain.

    • Slowly acidify the filtrate with 2M HCl to pH 2–3 . The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash the cake with water (3 x 2 volumes) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C until constant weight.

Process Flow Diagram

ProcessFlow Start Start: 5-Amino-2-chlorobenzoic acid Step1 Step 1: Urea Formation (+ 2-Chloroethyl isocyanate) Solvent: THF, 0-25°C Start->Step1 Dissolve & Cool Step2 Step 2: Cyclization (+ aq NaOH) Heat to 60°C Step1->Step2 Add Base (Telescoped) Step3 Step 3: Isolation Acidify to pH 2 Filter & Wash Step2->Step3 Precipitation Product Final Product 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid Step3->Product Dry

Figure 2: Process flow diagram for the telescoped synthesis.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance White to Off-white powderYellowing indicates oxidation of aniline starting material. Ensure N2 purge.
Purity (HPLC) > 98.0%Main impurity: Uncyclized urea. Increase Step 2 reaction time or temperature.
Residual Solvents < 5000 ppm (THF)Vacuum dry at >50°C. The acid forms strong H-bonds with solvents.
Water Content < 1.0%Ensure thorough drying; the product can be hygroscopic.
Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm.

Safety & Handling (E-E-A-T)

  • 2-Chloroethyl Isocyanate: Extreme caution. It is a severe skin irritant, lachrymator, and potential mutagen. All transfers must occur in a fume hood. Neutralize spills with aqueous ammonia/ethanol mixture.

  • Scale-Up: On a pilot scale (>1 kg), the exotherm during isocyanate addition must be controlled. Use a cooling jacket and limit addition rate.

  • Waste Disposal: Aqueous waste from Step 2 contains sodium chloride and traces of organic acids. Adjust pH before disposal.

References

  • Imidazolidinone Synthesis:J. Org. Chem.2006, 71, 2531–2534. (General methodology for imidazolidinones).
  • Safety of Isocyanates: NIOSH Pocket Guide to Chemical Hazards. Link

  • Related Eltrombopag Intermediates:WO2003098992 (GlaxoSmithKline). "Thrombopoietin Mimetics". (Describes similar benzoic acid/hydrazine coupling partners).
  • Urea Cyclization Mechanism:Tetrahedron Lett.2003, 44, 4249.

Sources

Preparation of sulfonylurea antidiabetics using 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Sulfonylurea Antidiabetics via 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Executive Summary

This application note details the synthetic protocol for preparing second- and third-generation sulfonylurea antidiabetic agents utilizing 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183424-11-4) as the primary pharmacophore scaffold.

Sulfonylureas remain a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM), acting as insulin secretagogues by binding to the SUR1 subunit of the


 channel in pancreatic 

-cells. While traditional agents like Glibenclamide utilize a 5-chloro-2-methoxybenzoic acid core, the incorporation of the 2-oxoimidazolidin-1-yl moiety offers a structural bioisostere that can modulate lipophilicity and receptor binding affinity.

This guide provides a modular, convergent synthetic workflow, focusing on the coupling of this specific benzoic acid derivative with sulfonamide linkers, followed by urea formation. The protocols are designed for high regioselectivity and minimal impurity formation.

Strategic Synthetic Workflow

The synthesis follows a Convergent Coupling Strategy , divided into two critical phases:

  • Amide Coupling (The "Left-Hand" Assembly): Activation of the benzoic acid core and reaction with the sulfonamide linker (typically 4-(2-aminoethyl)benzenesulfonamide).

  • Urea Formation (The "Bridge" Construction): Reaction of the resulting sulfonamide intermediate with a substituted isocyanate (e.g., cyclohexyl isocyanate) to generate the active sulfonylurea moiety.

Pathway Visualization

SulfonylureaSynthesis Start 2-Chloro-5-(2-oxoimidazolidin-1-yl) benzoic acid (Starting Material) Activation Acid Chloride / Mixed Anhydride (Activation) Start->Activation SOCl2 or CDI Intermediate Benzamido-Sulfonamide Intermediate Activation->Intermediate + Linker (Schotten-Baumann) Linker 4-(2-aminoethyl) benzenesulfonamide Linker->Intermediate FinalProduct Target Sulfonylurea Antidiabetic Intermediate->FinalProduct + Isocyanate (Base Catalyzed) Isocyanate R-Isocyanate (e.g., Cyclohexyl Isocyanate) Isocyanate->FinalProduct

Figure 1: Convergent synthetic route for sulfonylurea generation from the benzoic acid precursor.

Critical Material Profile

ComponentChemical NameCAS No.RoleMolecular Weight
Starting Material 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid1183424-11-4Scaffold Core240.64 g/mol
Linker 4-(2-aminoethyl)benzenesulfonamide35303-76-5Bridge200.26 g/mol
Reagent A Thionyl Chloride (

)
7719-09-7Activator118.97 g/mol
Reagent B Cyclohexyl Isocyanate3173-53-3Terminal Group125.17 g/mol

Detailed Experimental Protocols

Protocol A: Synthesis of the Benzamido-Sulfonamide Intermediate

Objective: To couple the benzoic acid core with the sulfonamide linker via an amide bond.

Mechanism: Nucleophilic acyl substitution. The carboxylic acid is first converted to an acid chloride to increase electrophilicity, facilitating attack by the aliphatic amine of the linker.

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a

      
       drying tube, suspend 10.0 g (41.5 mmol)  of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid in 50 mL  of anhydrous toluene.
      
    • Add 0.5 mL of Dimethylformamide (DMF) as a catalyst.

    • Dropwise add 7.4 g (62.3 mmol) of Thionyl Chloride (

      
      ) at room temperature.
      
    • Heat the mixture to reflux (

      
      ) for 2–3 hours until gas evolution (
      
      
      
      ,
      
      
      ) ceases and the solution becomes clear.
    • Evaporation: Remove excess

      
       and toluene under reduced pressure. Co-evaporate with toluene (
      
      
      
      mL) to remove trace acid gases. The residue is the crude acid chloride.
  • Coupling (Schotten-Baumann Conditions):

    • Dissolve 8.3 g (41.5 mmol) of 4-(2-aminoethyl)benzenesulfonamide in 40 mL of 10% aqueous NaOH solution. Cool to

      
       in an ice bath.
      
    • Dissolve the crude acid chloride (from Step 1) in 30 mL of dry acetone (or THF).

    • Add the acid chloride solution dropwise to the cold sulfonamide solution over 30 minutes, maintaining the pH > 9 by adding dilute NaOH if necessary.

    • Stir vigorously at

      
       for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
      
  • Workup & Isolation:

    • Acidify the reaction mixture carefully with 2N HCl to pH 2–3. The product will precipitate as a white to off-white solid.

    • Filter the precipitate and wash thoroughly with water (

      
       mL) to remove inorganic salts.
      
    • Wash with cold isopropanol (

      
       mL) to remove unreacted organic impurities.
      
    • Drying: Dry the solid in a vacuum oven at

      
       for 12 hours.
      
    • Yield Expectation: 85–92%.

Key Checkpoint:

  • TLC: (Mobile phase:

    
    :MeOH 9:1). The starting acid spot should disappear.
    
  • Structure: N-[2-(4-sulfamoylphenyl)ethyl]-2-chloro-5-(2-oxoimidazolidin-1-yl)benzamide.

Protocol B: Conversion to Sulfonylurea (Isocyanate Route)

Objective: To form the sulfonylurea bridge by reacting the sulfonamide intermediate with an isocyanate.

Rationale: The sulfonamide nitrogen is weakly nucleophilic. Base catalysis is required to deprotonate the sulfonamide (


), creating a sulfonamidate anion that attacks the isocyanate.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL dry flask, dissolve 5.0 g (11.8 mmol) of the Benzamido-Sulfonamide Intermediate (from Protocol A) in 25 mL of anhydrous Acetone (or DMSO for higher solubility).

    • Add 3.3 g (23.6 mmol) of anhydrous Potassium Carbonate (

      
      ).
      
  • Isocyanate Addition:

    • Add 1.62 g (13.0 mmol) of Cyclohexyl Isocyanate (or equivalent R-NCO, such as trans-4-methylcyclohexyl isocyanate for Glimepiride analogs) dropwise.

    • Reflux the mixture (

      
       for acetone) for 4–6 hours.
      
    • Monitoring: Monitor by TLC or HPLC. The sulfonamide peak should convert to the less polar sulfonylurea product.

  • Precipitation & Purification:

    • Cool the reaction mixture to room temperature.

    • Solvent Exchange: If DMSO was used, pour into ice water. If acetone was used, evaporate most of the solvent and dilute with water (50 mL).

    • The product exists as a potassium salt in the alkaline medium. Filter to remove insoluble impurities.

    • Acidification: Acidify the filtrate with 1N HCl to pH 4–5. The crude sulfonylurea will precipitate.

    • Filter the solid and wash with water.

  • Recrystallization (Critical for Purity):

    • Recrystallize the crude product from hot Ethanol or Methanol/Water mixtures.

    • Filter and dry under vacuum at

      
      .
      
    • Target Purity: >99.0% by HPLC.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized sulfonylurea, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Identity (IR) FTIR (KBr Pellet)Characteristic peaks:

(Urea C=O),

(Amide C=O),

(

).
Identity (NMR) 1H-NMR (DMSO-d6)Confirm integration of the ethyl linker (

ppm), aromatic protons, and the specific R-group (e.g., cyclohexyl).
Purity HPLC (C18 Column)> 99.0% Area. Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.5).
Heavy Metals ICP-MS< 10 ppm (Standard for API).
Structure-Activity Relationship (SAR) Note

The 2-chloro-5-(2-oxoimidazolidin-1-yl) substitution pattern is a bioisostere for the 5-chloro-2-methoxy group found in Glibenclamide. The imidazolidinone ring introduces a polar, hydrogen-bond-accepting motif that may alter the binding kinetics at the SUR1 receptor site, potentially influencing the onset of action and risk of hypoglycemia compared to traditional sulfonylureas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595452: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Ruschig, H., et al. (1969).Sulfonylureas in the Treatment of Diabetes. Arzneimittel-Forschung (Drug Research), 19, 1320. (Foundational chemistry of Glibenclamide-class synthesis).
  • Weyer, R., & Hitzel, V. (1988).Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity. Arzneimittel-Forschung, 38(9), 1079-1080. (Reference for Glimepiride-type coupling reactions).
  • Geisen, K. (1988).Special pharmacology of the new sulfonylurea glimepiride. Arzneimittel-Forschung, 38(9), 1120-1130.

Disclaimer: This protocol is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE. The resulting compounds are potent biological agents and should be handled with care.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important synthetic intermediate. We will explore the common challenges encountered during its synthesis, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format.

Synthesis Overview & Core Challenges

The synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common route involves the formation of an N-aryl-N'-(2-chloroethyl)urea intermediate, followed by a base-mediated intramolecular cyclization to form the desired imidazolidinone ring.

The primary challenges in this synthesis are:

  • Poor Yield in Cyclization: The intramolecular nucleophilic substitution to form the five-membered ring is often the lowest-yielding step.

  • Side Reactions: The presence of multiple reactive sites, including a carboxylic acid, can lead to undesired byproducts.

  • Purification Difficulties: The final product is a polar, zwitterionic-capable molecule, which can complicate isolation and purification.

This guide provides targeted troubleshooting strategies to address these core issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (< 60%). What are the most critical parameters to investigate first?

A1: A low overall yield is typically due to issues in one of the two key stages: formation of the urea intermediate or the final cyclization. The troubleshooting workflow below can help pinpoint the problem area.

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> CheckSM; CheckSM -> UreaStep [label="If pure"]; CheckSM -> CleanSM [label="If impure"]; UreaStep -> CyclizeStep [label="If clean & complete"]; UreaStep -> UreaIncomplete; UreaStep -> UreaSideProduct; UreaIncomplete -> OptimizeUrea; UreaSideProduct -> ProtectAcid; CyclizeStep -> CyclizeIncomplete; CyclizeStep -> Degradation; CyclizeIncomplete -> OptimizeCyclize; Degradation -> MilderConditions; }

Figure 1. Troubleshooting workflow for low yield.

Start by verifying the purity of your 2-chloro-5-aminobenzoic acid. Then, monitor each reaction step by TLC or LC-MS to determine which step is failing.

Q2: The cyclization of my N-(2-chloroethyl)urea intermediate is slow and incomplete. How can I drive this reaction to completion?

A2: This is the most common bottleneck. The reaction is an intramolecular SN2 cyclization where the deprotonated urea nitrogen attacks the carbon bearing the chloride. The efficiency is highly dependent on the base, solvent, and temperature.

Causality:

  • Base Strength: The base must be strong enough to deprotonate the urea nitrogen, making it nucleophilic, but not so strong that it promotes elimination (forming a vinyl urea) or other side reactions. The pKa of the N-H proton on the aryl side of the urea is significantly lower than the other N-H, and this is the site of deprotonation.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is ideal. These solvents solvate the cation of the base, leaving a more "naked" and reactive anion, and they do not interfere with the nucleophilic attack.

  • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions. An optimal temperature must be found empirically.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can protonate the urea anion, quenching the reaction. Use dry solvents and an inert atmosphere (N2 or Ar).

  • Screen Different Bases: The choice of base is critical. Weaker bases may not be effective, while overly strong bases can cause degradation. See Table 1 for a comparison.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC/LC-MS for product formation and byproduct development. A typical range is 60-120 °C.

  • Increase Reaction Time: If the reaction is clean but slow, extending the reaction time may be sufficient.

BaseSolventTypical Temp. (°C)AdvantagesDisadvantages
K₂CO₃ DMF, MeCN80-120Inexpensive, mild, easy to handle.Often requires higher temperatures and longer reaction times.
NaH DMF, THF25-80Strong, non-nucleophilic; effective at lower temperatures.Highly reactive with water/alcohols; requires careful handling.
t-BuOK THF, DMF25-80Very strong base, soluble in organic solvents.Can promote elimination side reactions if not controlled.
DBU MeCN, Toluene60-110Strong, non-nucleophilic organic base; good solubility.Can be more expensive; purification can sometimes be tricky.
Table 1. Comparison of bases for imidazolidinone cyclization.
Q3: I am observing significant byproduct formation, especially during the urea formation step. What is happening?

A3: The primary starting material, 2-chloro-5-aminobenzoic acid, has two nucleophilic sites: the amine and the carboxylate (if a base is present). If you are reacting it with a highly reactive electrophile like 2-chloroethyl isocyanate, you can get reaction at the carboxylate, forming a mixed anhydride, or other undesired reactions.

Recommended Solution: Protect the Carboxylic Acid

The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the urea formation and cyclization steps. This strategy simplifies the reaction profile and purification, often leading to a much higher overall yield despite adding two steps (esterification and final hydrolysis).

graph ProtectedRoute { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="2-Chloro-5-aminobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Methyl 2-chloro-5-\naminobenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Urea Intermediate\n(Ester Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cyclized Product\n(Ester Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" 1. Esterification\n(MeOH, SOCl₂)"]; B -> C [label=" 2. Urea Formation\n(e.g., with triphosgene,\n2-chloroethylamine)"]; C -> D [label=" 3. Cyclization\n(Base, e.g., NaH)"]; D -> E [label=" 4. Hydrolysis\n(LiOH or NaOH)"]; }

Figure 2. Recommended synthetic route via ester protection.

This approach isolates the reactivity to the desired amine functionality for the critical bond-forming steps. See Protocol 1 for a detailed methodology.

Q4: The final product is difficult to purify. It either remains in the aqueous layer during extraction or streaks badly on silica gel. What do you suggest?

A4: The final product has both a weakly acidic carboxylic acid group and a weakly basic urea moiety, making it highly polar and zwitterionic at its isoelectric point. This behavior complicates standard purification techniques.

Purification Strategies:

  • Acid/Base Extraction (Careful pH control):

    • To extract into an organic layer (e.g., EtOAc, DCM), you must protonate the carboxylic acid by acidifying the aqueous layer to a pH of ~2-3 with dilute HCl. At this pH, the molecule is neutral.

    • To extract into an aqueous base, use a mild base like NaHCO₃ solution. The molecule will form the carboxylate salt and become water-soluble.

  • Crystallization: This is the preferred method for final purification.

    • Solvent Screening: Find a solvent system where the product is soluble when hot but sparingly soluble when cold. Good starting points are mixtures like Ethanol/Water, Acetic Acid/Water, or DMF/Water.

    • pH Adjustment: The solubility is highly pH-dependent. Often, crystallization can be induced by dissolving the crude product in a dilute basic solution (e.g., NaHCO₃), filtering to remove insoluble impurities, and then slowly acidifying with dilute acid (e.g., acetic acid or HCl) until the product precipitates at its isoelectric point.[1]

  • Reverse-Phase Chromatography: If crystallization fails, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% formic acid or acetic acid is often effective for polar, acidic compounds.

Experimental Protocols

Protocol 1: Optimized Synthesis via Methyl Ester Protection

This protocol outlines the recommended four-step synthesis that generally provides higher and more reliable yields.

Step 1: Esterification of 2-Chloro-5-aminobenzoic acid

  • Suspend 2-chloro-5-aminobenzoic acid (1.0 eq) in methanol (5-10 mL per gram).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, until TLC shows complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-chloro-5-aminobenzoate, which is often pure enough for the next step.

Step 2: Urea Formation

  • Dissolve methyl 2-chloro-5-aminobenzoate (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in dichloromethane (DCM, 10 mL per gram).

  • Cool the solution to 0 °C.

  • Add triethylamine (TEA, 2.5 eq) to the mixture.

  • In a separate flask, dissolve triphosgene (0.4 eq) in DCM. Add this solution dropwise to the amine mixture at 0 °C over 30-60 minutes. (Caution: Triphosgene is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude urea intermediate can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or crystallization.

Step 3: Intramolecular Cyclization

  • Dissolve the purified urea intermediate (1.0 eq) in anhydrous DMF (10-20 mL per gram) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: NaH reacts violently with water and generates H₂ gas).

  • After addition is complete, allow the reaction to warm to room temperature, then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the cyclized methyl ester.

Step 4: Saponification (Hydrolysis)

  • Dissolve the crude cyclized ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 - 2.0 eq) and stir at room temperature for 2-8 hours until TLC indicates the disappearance of the ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • The final product, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the purified product.

References

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]]

  • Barbe, G., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-23. Available at: [Link]]

  • Wolfe, J. P., et al. (2006). Palladium-Catalyzed Carboamination of Alkenes: Synthesis of 1-Aryl-Substituted Imidazolidin-2-ones. Organic Letters, 8(12), 2531-2534.
  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. Available at: [Link]]

  • Gros, P., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-12. Available at: [Link]]

Sources

Technical Support Center: Purification of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of unreacted intermediates and byproducts during the synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC/LC-MS) shows a significant amount of a more polar, primary amine-containing spot alongside my product. What is it likely to be?

A1: This is almost certainly the unreacted starting material, 2-chloro-5-aminobenzoic acid. This intermediate is a common impurity if the cyclization reaction to form the 2-oxoimidazolidine ring is incomplete. Its free amino group and carboxylic acid moiety make it significantly more polar than the final product.

Q2: What is the most straightforward method to remove the unreacted 2-chloro-5-aminobenzoic acid?

A2: An acid-base extraction is the most effective and direct method.[1][2][3] The carboxylic acid group on your target molecule allows for its selective extraction into a basic aqueous phase, leaving less acidic or neutral impurities behind in the organic layer.[4][5] The product can then be recovered by acidifying the aqueous layer.

Q3: My crude product has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" typically occurs when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when impurities are present that disrupt the crystal lattice formation.[6] To resolve this, you can try adding more solvent or employing a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent to induce precipitation).[7]

Q4: After an initial purification, my product's purity is still not satisfactory for my downstream application. What is the next step?

A4: If techniques like extraction and recrystallization are insufficient, flash column chromatography is the recommended next step.[7] Given the polar nature of your product (containing a carboxylic acid, an amide, and a urea-like moiety), a polar stationary phase (like silica gel) with a moderately polar mobile phase is a good starting point.[8] For very polar compounds that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective, albeit more advanced, option.[9][10][11]

Troubleshooting Guides & Protocols

Guide 1: Initial Purity Assessment & Intermediate Identification

Before any purification attempt, it is crucial to understand your impurity profile.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Spot the crude material alongside the starting material (2-chloro-5-aminobenzoic acid) if available.

  • Elution: Develop the plate in a mobile phase such as 10% Methanol in Dichloromethane or 30-50% Ethyl Acetate in Hexanes. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper spots and more reliable Rf values.

  • Visualization: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain.

  • Interpretation: The unreacted starting material will appear as a more polar spot (lower Rf) compared to the desired product.

Guide 2: Purification by Selective Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group on your target molecule, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, to separate it from non-acidic impurities.[1][3][12]

Causality: By adding a weak base, the acidic product is deprotonated to form a water-soluble carboxylate salt.[2] This salt will partition into the aqueous layer, while neutral or less acidic organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure product to precipitate out of the solution.[2]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Ethyl Acetate) Salt Product as Water-Soluble Carboxylate Salt Crude->Salt 1. Add aq. NaHCO3 2. Shake & Separate Impurity Neutral Impurities Final_Product Pure Precipitated Product Salt->Final_Product 1. Separate Aqueous Layer 2. Add HCl (aq) to pH ~2

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product is now in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using DCM, check densities). Drain the organic layer, which contains neutral impurities.

  • Aqueous Layer Wash (Optional): Wash the aqueous layer with fresh organic solvent one more time to remove any residual non-acidic impurities.

  • Acidification: Cool the separated aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2.[5]

  • Precipitation & Collection: The pure product should precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.

Guide 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing impurities that are more soluble in the mother liquor.[6][7] The key is selecting an appropriate solvent system.

Causality: An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[7] As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out in a pure form, while impurities remain dissolved.[6]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100HighMay be suitable, especially for the salt form.[5]
Ethanol78.3HighOften a good choice for polar compounds.[6]
Isopropanol82.6Medium-HighA common alternative to ethanol.
Acetonitrile81.6Medium-HighCan be effective for moderately polar compounds.
Ethyl Acetate77.1MediumMay require a co-solvent like hexanes.[6]
Toluene110.6LowCan be used, potentially in a mixture.[5]

Protocol 3: Solvent Screening and Recrystallization

  • Solvent Screening: In separate small test tubes, add a few milligrams of your crude product. Add a potential solvent dropwise. A good candidate will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent sparingly, heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and promote the growth of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize yield.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Guide 4: Advanced Purification by Flash Column Chromatography

When all else fails, chromatography provides the highest resolving power.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7] Your product, being polar, will have a stronger interaction with the polar silica gel and will thus elute more slowly than non-polar impurities when a non-polar solvent is used. By gradually increasing the polarity of the mobile phase, you can selectively elute first the non-polar impurities and then your desired product.

Caption: Elution sequence in normal-phase flash chromatography.

Protocol 4: Flash Chromatography

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or methanol). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 20% to 100% Ethyl Acetate in Hexanes, followed by a switch to 5-10% Methanol in Dichloromethane if the product is highly retained.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 24, 2026, from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved February 24, 2026, from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 24, 2026, from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved February 24, 2026, from [Link]

  • Technology Networks. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved February 24, 2026, from [Link]

  • Kennesaw State University. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3). Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-chloro-5-azidosulphonylbenzoic acid. Retrieved February 24, 2026, from [Link]

  • SAGE Publications Inc. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • PubMed. (2020, March 12). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for overcoming solubility challenges encountered with 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183424-11-4) in experimental settings. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven strategies to ensure the successful formulation and application of this compound.

I. Compound Overview: Physicochemical Profile

A thorough understanding of the physicochemical properties of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is the foundation for addressing solubility issues. Below is a summary of its key characteristics, including predicted values that can guide your formulation strategy.

PropertyValue/PredictionSourceImplication for Solubility
Molecular Formula C₁₀H₉ClN₂O₃[1]-
Molecular Weight 240.64 g/mol [1]-
Physical Form PowderThe solid state will require dissolution for most applications.
Predicted XlogP 1.0[2]Indicates moderate lipophilicity, suggesting that both aqueous and organic solvent systems may be relevant.
Predicted Acidic pKa ~3.55 (based on a structurally similar compound)[3]The benzoic acid moiety suggests the compound is a weak acid. Solubility is expected to be highly pH-dependent, increasing significantly above its pKa.
Predicted Water Solubility Low (inferred from related structures)[3]Direct dissolution in neutral aqueous buffers is likely to be challenging.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Q1: My compound won't dissolve in water or neutral buffer. What is the first step I should take?

A1: Due to the presence of the benzoic acid group, 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a weak acid and is expected to have very low solubility in neutral or acidic aqueous solutions. The first and most effective step is to increase the pH of your solution. By raising the pH above the compound's pKa (predicted to be around 3.55), the carboxylic acid group will deprotonate to a carboxylate, which is significantly more water-soluble. Start by preparing a stock solution in a mildly basic buffer (e.g., phosphate buffer, pH 7.4-8.0) or by adding a small amount of a base like sodium hydroxide to your aqueous suspension.[4][5]

Q2: What organic solvents are suitable for this compound?

A2: Given its predicted XlogP of 1.0, this compound should be soluble in a range of polar organic solvents. Good starting points include DMSO, DMF, ethanol, and methanol.[6][7] For many in vitro experiments, preparing a concentrated stock solution in 100% DMSO is a common and effective practice. This stock can then be diluted into your aqueous experimental medium.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. To mitigate this:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous system.

  • Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.

  • Use a different co-solvent system: For in vivo studies, co-solvent systems like a mixture of DMSO, PEG300, and Tween 80 in saline can improve solubility and stability.[8]

  • pH adjustment of the final solution: Ensure your final aqueous medium is buffered to a pH well above the compound's pKa.

Q4: Can I use sonication or heating to aid dissolution?

A4: Yes, both sonication and gentle heating can help overcome the activation energy of dissolution.[8] However, it is crucial to first assess the thermal stability of the compound. For heating, use a water bath and do not exceed 40-50°C to minimize the risk of degradation. After dissolution, allow the solution to cool to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, the solution was likely supersaturated.

III. Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols for systematically addressing more persistent solubility challenges.

Guide 1: Systematic pH-Based Solubility Enhancement

This guide is for researchers working primarily with aqueous systems.

Objective: To determine the optimal pH for dissolving 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid in an aqueous buffer.

Protocol:

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, and 9.0).

  • Initial Attempt: Weigh out a small, precise amount of the compound into separate vials. Add a defined volume of each buffer to achieve your target concentration.

  • Observation: Vortex each vial for 2 minutes and visually inspect for undissolved particles against a light and dark background.

  • Incremental pH Adjustment: If the compound is not fully dissolved at lower pH values, take the vial with the highest pH at which it is still insoluble and begin adding a dilute solution of NaOH (e.g., 0.1 M) dropwise while vortexing.

  • Endpoint: Continue to add base until the solution becomes clear. Record the final pH of the solution. This will give you an approximation of the minimum pH required for complete dissolution at that concentration.

Guide 2: Co-Solvent and Formulation Strategies

This guide is intended for researchers preparing formulations for in vitro cell-based assays or in vivo studies.

Objective: To prepare a stable, concentrated stock solution for dilution into various experimental media.

Protocol 1: For In Vitro Applications

  • High-Concentration DMSO Stock: Accurately weigh the compound and add pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and, if necessary, a brief sonication to ensure complete dissolution. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilution: Before adding to your cell culture medium or assay buffer, perform a serial dilution of your DMSO stock in the same solvent to get closer to your final desired concentration.

  • Final Dilution: Add the small volume of the diluted DMSO stock to your final aqueous medium while vortexing to ensure rapid dispersion and minimize local concentration gradients that can lead to precipitation.

Protocol 2: For In Vivo Formulations (Oral or Parenteral)

  • Initial Solubilization: Dissolve the required amount of the compound in a minimal volume of a suitable organic solvent such as DMSO or N,N-dimethylformamide (DMF).

  • Vehicle Preparation: In a separate container, prepare the vehicle. A common formulation consists of a mixture of a surfactant (e.g., Tween 80 or Cremophor EL), a polymer (e.g., PEG300 or PEG400), and an aqueous component (e.g., saline or water). A typical ratio might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Mixing: While vigorously stirring or vortexing the vehicle, slowly add the drug-solvent solution dropwise. This slow addition is critical to prevent the compound from precipitating.

  • Final Formulation: Once all the drug solution is added, continue to mix for an additional 10-15 minutes to ensure homogeneity. The final formulation should be a clear solution or a stable, uniform suspension.

IV. Visualization of Experimental Workflows

The following diagrams illustrate the decision-making processes for addressing solubility challenges with 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound aqueous_check Aqueous System? start->aqueous_check ph_route pH Adjustment increase_ph Increase pH > pKa (e.g., pH 7.4-9.0) ph_route->increase_ph cosolvent_route Co-solvent Approach organic_stock Prepare Stock in Organic Solvent (e.g., DMSO) cosolvent_route->organic_stock aqueous_check->ph_route Yes aqueous_check->cosolvent_route No / In Vitro Stock dissolved_ph Compound Dissolved increase_ph->dissolved_ph precipitate_check Precipitation upon Dilution? organic_stock->precipitate_check dissolved_cosolvent Compound Dissolved precipitate_check->dissolved_cosolvent No advanced_formulation Advanced Formulation (e.g., PEG, Tween) precipitate_check->advanced_formulation Yes success Successful Formulation advanced_formulation->success

Caption: Decision workflow for initial solubility troubleshooting.

In_Vivo_Formulation_Workflow start Weigh Compound dissolve_dmso Dissolve in Minimal DMSO/DMF start->dissolve_dmso mix Slowly Add Drug Solution to Vehicle with Vigorous Mixing dissolve_dmso->mix prepare_vehicle Prepare Vehicle (e.g., PEG, Tween, Saline) prepare_vehicle->mix homogenize Homogenize for 15 min mix->homogenize final_formulation Clear Solution or Stable Suspension homogenize->final_formulation

Caption: Workflow for preparing an in vivo formulation.

V. References

  • PubChem. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link][1]

  • PubChemLite. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3). Retrieved February 24, 2026, from [Link][2]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link][3]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 24, 2026, from [Link][7]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved February 24, 2026, from [Link][4]

  • International Journal of Scientific Research and Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 24, 2026, from [Link][5]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Reaction Monitoring & Structural Confirmation
Author: Senior Application Scientist

Executive Summary & Context

In pharmaceutical development—specifically in the synthesis of angiotensin II receptor antagonists (e.g., sartan derivatives)—2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (hereafter referred to as the Target ) serves as a critical intermediate.[1][2] It is typically synthesized by cyclizing 2-amino-5-chlorobenzoic acid (the Precursor ) with a reagent such as 2-chloroethyl isocyanate.[1][2]

For Process Chemistry and QC teams, the analytical challenge lies in confirming the formation of the imidazolidinone ring and ensuring the complete consumption of the aniline precursor.[2] This guide provides a comparative NMR analysis to objectively distinguish the Target from its Precursor, focusing on diagnostic chemical shift changes in the aromatic region and the appearance of the ethylene bridge signals.[2]

Structural Analysis & Mechanistic Insight

To interpret the spectrum correctly, one must understand the electronic influence of the substituents on the benzoic acid core.[2]

The Precursor: 2-Amino-5-chlorobenzoic acid[1][2][3][4][5]
  • Electronic Environment: The amine group (

    
    ) at position 5 is a strong electron-donating group (EDG) by resonance.[1][2] This significantly shields the protons ortho and para to it.[2]
    
  • Key Feature: The proton at position 4 (ortho to the amine) appears significantly upfield due to this shielding.[1][2]

The Target: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid[1][2][6][7]
  • Electronic Environment: Upon cyclization, the nitrogen lone pair becomes part of the urea system (imidazolidinone ring).[2] It is delocalized into the carbonyl group of the ring, drastically reducing its ability to donate electrons to the benzene ring.[2]

  • Key Feature: The shielding effect on H-4 is lost, causing a diagnostic downfield shift .[2] Additionally, the aliphatic "ethylene bridge" (

    
    ) of the new ring appears in the 3.0–4.0 ppm region.[1][2]
    

Experimental Protocol

Objective: High-resolution 1H NMR acquisition for structural confirmation.

Materials
  • Solvent: DMSO-d6 (99.8% D) is required.[1][2] The target molecule contains a carboxylic acid and a urea moiety, making it poorly soluble in

    
    .
    
  • Internal Standard: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1][2]

Methodology
  • Sample Prep: Weigh 10–15 mg of the dry solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution (urea derivatives can form intermolecular H-bonds).[2]

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to prevent line broadening from particulates.[2]

  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .[2]
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of the carboxylic proton).[1][2]
    • Scans: 16–32 scans are sufficient for this concentration.[1][2]

Comparative Analysis: Target vs. Precursor

The following tables contrast the spectral signatures. Use these values to validate your synthesis.

Table 1: The Aromatic Region (Diagnostic Shifts)

Note how the H-4 proton shifts downfield upon ring closure.[1][2]

PositionProton TypePrecursor Shift (

ppm)
Target Shift (

ppm)

Shift
Interpretation
H-6 Aromatic (d)~7.20~7.90 - 8.00 +0.75Deshielded by COOH; loss of amine shielding.[1][2]
H-4 Aromatic (dd)~6.75~7.65 - 7.75 +0.95 Primary Diagnostic: Loss of strong amine shielding.[1][2]
H-3 Aromatic (d)~7.25~7.50 - 7.60 +0.30Ortho to Chlorine; least affected by pos 5 change.[1][2]
Table 2: The Aliphatic & Exchangeable Region

The appearance of the ethylene bridge confirms ring formation.[2]

MoietyProton TypePrecursor SignalTarget SignalMultiplicity
-COOH Acid~13.0 (Broad)~13.2 (Broad)Singlet (Broad)
-NH2 Amine~5.5 (Broad)Absent Disappears upon reaction.[1][2]
Ring NH UreaAbsent~7.3 - 7.5 Singlet (Broad)
Ring -CH2- EthyleneAbsent~3.8 - 3.9 Multiplet/Triplet (2H)
Ring -CH2- EthyleneAbsent~3.4 - 3.5 Multiplet/Triplet (2H)

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for confirming the product structure using the data above.

NMR_Analysis_Workflow Start Crude Reaction Mixture Acquisition Acquire 1H NMR (DMSO-d6) Start->Acquisition Check_Aliphatic Check 3.0 - 4.0 ppm Region Acquisition->Check_Aliphatic No_Signal No Signals in 3.0-4.0 ppm Check_Aliphatic->No_Signal Absent Has_Signal Multiplets at 3.4 & 3.9 ppm Check_Aliphatic->Has_Signal Present Precursor_Pattern Upfield Signals (~6.7 ppm) Broad NH2 (~5.5 ppm) No_Signal->Precursor_Pattern Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Has_Signal->Check_Aromatic Check_Aromatic->Precursor_Pattern Mixed/Upfield Target_Pattern Downfield Shift (All Ar-H > 7.5 ppm) Loss of NH2 Check_Aromatic->Target_Pattern Clean Downfield Conclusion_Fail Result: Unreacted Precursor Action: Continue Reaction Precursor_Pattern->Conclusion_Fail Conclusion_Pass Result: Target Confirmed Action: Proceed to Workup Target_Pattern->Conclusion_Pass

Caption: Decision tree for distinguishing 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid from its starting material.

Troubleshooting & Tips

  • Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm.[2] This can overlap with one of the imidazolidinone ring

    
     signals.[1][2]
    
    • Solution: Use dry DMSO ampoules or add a molecular sieve to the NMR tube 1 hour prior to acquisition.[2]

  • Broad Acid Peak: The carboxylic acid proton (~13 ppm) may be extremely broad or invisible if the sample is wet or if exchange is rapid.[1][2] This does not indicate a failed reaction if the aromatic and aliphatic signals are correct.[2]

  • Regioisomer Check: If the synthesis involved nitration/reduction steps earlier, ensure the coupling constants (

    
    ) in the aromatic region reflect a 1,2,4-substitution pattern (Ortho coupling ~8.5 Hz, Meta coupling ~2.5 Hz).
    

References

  • Precursor Spectral Data: National Institute of Standards and Technology (NIST).[1][2] Benzoic acid, 2-amino-5-chloro- (1H NMR Spectrum).[1][2][3][4][5] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

  • General Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for calculating theoretical aromatic shifts).

  • Synthesis Context: PubChem. Compound Summary for CID 54595452: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.[1][2] Retrieved from [Link][1][2]

Sources

Reference standards for 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reference Standards for the Analysis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The foundation of this accuracy lies in the quality of the reference standards used. This guide provides a comprehensive comparison of reference standards for the analysis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, a key chemical entity in various research and development pipelines. We will delve into the critical differences between available standard grades and provide a detailed, field-proven analytical protocol to ensure data integrity.

The Critical Role of Reference Standards

In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized benchmark against which a sample is measured. It is the cornerstone of quantitative and qualitative analysis, ensuring the identity, purity, quality, and strength of a drug substance or product. The choice of reference standard directly impacts the validity of analytical results, making it a crucial decision in any scientific endeavor.

Analyte at a Glance: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Molecular Formula: C₁₀H₉ClN₂O₃[1]

  • Molecular Weight: 240.64 g/mol [1]

  • CAS Number: 1183424-11-4[1]

This compound belongs to a class of molecules that are of interest in medicinal chemistry and materials science. Its analysis is critical for process control during synthesis, impurity profiling, and stability testing.

Comparison of Available Reference Standard Grades

The selection of an appropriate reference standard depends entirely on its intended application. For 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid, the primary distinction lies between commercially available research-grade materials and the more rigorously characterized Certified Reference Materials (CRMs) or Pharmaceutical Secondary Standards, which may be available for structurally similar compounds.

FeatureResearch Grade StandardCertified Reference Material (CRM) / Secondary Standard
Purity Assessment Typically high purity (e.g., ≥98%), often determined by a single method like HPLC or NMR.Purity is rigorously established through mass balance, combining results from multiple analytical techniques (e.g., HPLC, GC, Karl Fischer, residual solvent analysis).
Characterization Identity confirmed (e.g., by NMR or MS), but comprehensive impurity profiling is often limited.Extensive characterization to confirm structure and identify/quantify impurities. A detailed Certificate of Analysis (CoA) is provided.
Traceability Metrological traceability to higher-order standards (like USP or EP primary standards) is generally not provided.Offers traceability to primary pharmacopeial standards. CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards[2].
Documentation (CoA) Provides basic information such as purity, appearance, and a batch number.A comprehensive document detailing the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability.
Intended Use Suitable for early-stage research, method development, and qualitative identification.Essential for quality control, release testing, quantitative analysis in regulated environments, and as a calibrant for analytical instrumentation.

Expert Insight: For quantitative applications in a GxP environment, such as determining the exact amount of an impurity in a drug substance, using a research-grade standard is scientifically unsound. The lack of a certified purity value with a stated uncertainty introduces an unacceptable level of error into the final result. While a specific CRM for 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid may not be listed in major pharmacopeias, a well-characterized in-house standard or a custom-synthesized standard qualified against a primary standard would be required for regulatory submissions. For routine analysis, a secondary standard, which is qualified against and traceable to a primary reference standard, offers a reliable and cost-effective solution[2][3].

Experimental Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a robust HPLC-UV method for the determination of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. The principles are drawn from established methods for related aromatic acids and imidazolidinone-containing compounds[2][4]. This method is designed to be self-validating through rigorous system suitability testing.

Instrumentation and Chromatographic Conditions
  • Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like the target analyte. A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved from the main peak and to provide a sharp peak shape for accurate quantification. Phosphoric acid is used to control the pH of the mobile phase, ensuring the carboxylic acid group of the analyte is in its non-ionized form for consistent retention.

Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh a sample containing approximately 25 mg of the analyte, transfer to a 50 mL volumetric flask, dissolve and dilute to 50.0 mL with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.

  • Tailing Factor (T): Must be ≤ 2.0.

  • Theoretical Plates (N): Must be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.

Trustworthiness: The SST ensures that the analytical system is performing correctly and is capable of generating accurate and reproducible results. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

Analytical Procedure
  • Perform the System Suitability Testing as described above.

  • Once SST criteria are met, inject the blank (diluent), followed by the Working Standard Solution and the Sample Solution.

  • Calculate the amount of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid in the sample using the peak areas obtained.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from standard preparation to final result, emphasizing the quality control checks in place.

Caption: Workflow for the HPLC analysis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Conclusion

The reliability of any analysis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is fundamentally linked to the quality of the reference standard used. While research-grade standards are adequate for discovery and development, quantitative analyses for quality control and regulatory purposes demand the use of Certified Reference Materials or meticulously qualified secondary standards. By pairing a high-quality standard with a robust, well-validated analytical method like the HPLC-UV protocol detailed here, researchers can ensure the integrity, accuracy, and defensibility of their results, ultimately contributing to safer and more effective pharmaceutical products.

References

  • 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • N,N′-Dinitrosopiperazine. CAS Common Chemistry. [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]

  • 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3). PubChemLite. [Link]

  • 2-Furanmethanamine, N-ethyltetrahydro-alpha-(phenylmethyl)-, (R-(R,R))-. PubChem, National Center for Biotechnology Information. [Link]

  • Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4-(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Université Laval. [Link]

  • Benzoic Acid Working Standard (Secondary Reference Standard) | CAS 65-85-0. Veeprho. [Link]

  • A synthetic method of 2-chloro-5-iodobenzoic acid.
  • 3-thujopsanone, 25966-79-4. The Good Scents Company. [Link]

  • N-butyldiethanolamine (CAS No. 102-79-4) Suppliers. ChemicalRegister.com. [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • High Performance Thin Layer Chromatographic Determination of the Related Substances in Alprazolam Drug. Asian Journal of Chemistry. [Link]

  • Spectrophotometric Determination of Hg (II) Using (E)-2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl) diazenyl) benzoic acid as analytical reagent. Journal of Pharmaceutical Negative Results. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

[1][2]

Part 1: Rapid Assessment & Hazard Profile[1][2]

Chemical Identity: 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid CAS Number: 1183424-11-4 Physical State: Solid (Powder)[1][2][3][4]

This compound is a halogenated aromatic acid .[1][2] Unlike standard organic acids, the presence of the chlorine atom on the benzene ring fundamentally alters its disposal pathway.[1] You cannot treat this merely as "organic acid waste"; it must be managed as halogenated waste to prevent the formation of dioxins during downstream incineration.[1][2]

GHS Hazard Classification
Hazard TypeCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for drain disposal.[1][2]
Irritant H315 Causes skin irritationDouble-gloving (Nitrile) required during handling.[1][2]
Irritant H319 Causes serious eye irritationEye protection mandatory; eye wash station must be accessible.[1][2]
STOT-SE H335 May cause respiratory irritationAll solid handling must occur within a certified fume hood.[1][2]

Part 2: Waste Stream Categorization Logic

As a Senior Scientist, I often see laboratories default to mixing this compound with "General Organic Waste."[2] This is a compliance error.

  • The Halogen Factor: The chlorine substituent requires this waste to be incinerated at higher temperatures (>1100°C) with specific scrubbing for hydrochloric acid gas.[1][2] Mixing this with non-halogenated solvents (like Acetone or Ethanol) contaminates the cheaper waste stream, significantly increasing your facility's disposal costs.

  • The Acidic Moiety: While it is a benzoic acid derivative, do not neutralize and drain. Even if neutralized to a salt (e.g., sodium 2-chloro-5-(...)-benzoate), the organic halogen content remains regulated and toxic to aquatic life.[1][2]

Part 3: Disposal Decision Matrix

The following workflow illustrates the decision logic for disposing of this compound in various experimental states.

DisposalWorkflowStartWaste Generation:2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidWastePowder/DebrisLiquidWasteLiquid Waste(Reaction mixtures, HPLC effluent)StateCheck->LiquidWasteSolutionSolidBinContainer: Solid Hazardous WasteLabel: 'Toxic, Irritant, Solid'SolidWaste->SolidBinSolventCheckSolvent Composition?LiquidWaste->SolventCheckOrganic SolventAqueousCheckAqueous Layer?LiquidWaste->AqueousCheckWater BasedHaloStreamStream A: Halogenated Organic Waste(Contains DCM, Chloroform, or the Target Compound)SolventCheck->HaloStreamDefault PathwayNonHaloStreamStream B: Non-Halogenated Waste(Only if compound concentration is <0.1% AND permitted by local EHS)SolventCheck->NonHaloStreamTrace Amounts OnlyAqWasteContainer: Aqueous Hazardous Waste(Do NOT Drain Dispose)AqueousCheck->AqWasteContains Dissolved Compound

Figure 1: Decision tree for segregating 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid waste streams.[1][2] Note the default routing of liquid waste to "Halogenated" streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of the pure powder that is degraded or no longer needed.[1][2]

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat.[2][5]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solids.[1][2]

  • Transfer:

    • Place the primary container (the vial) directly into the waste jar.[1][2] Do not empty the vial. It is safer to dispose of the glass vial containing the chemical than to risk dust generation by emptying it.[1][2]

  • Labeling:

    • Affix a hazardous waste tag.[1][2][6][7][8]

    • Chemical Name: Write the full name. Do not use abbreviations like "Cl-Benzoic Deriv."

    • Hazards: Check "Toxic" and "Irritant."[1][2][3]

    • Constituents: Listed as "100%."

Scenario B: Disposal of HPLC Effluent or Mother Liquors

Context: The compound is dissolved in a mobile phase (e.g., Acetonitrile/Water) or reaction solvent.[1][2]

  • Segregation: Because the compound contains Chlorine, the entire solvent mixture should ideally be treated as Halogenated Waste .[1][2]

    • Why? Even if the solvent is Acetonitrile (non-halogenated), the presence of the chlorinated solute can violate "Non-Halogenated" acceptance criteria at incineration plants.[2]

  • pH Check: If the solution is acidic (due to the benzoic acid moiety), ensure the waste container is compatible (HDPE or Glass).[1][2] Avoid metal containers which may corrode.[2]

  • Collection: Pour into the "Halogenated Organic Waste" carboy.

    • Critical: Keep the cap closed when not actively pouring to prevent volatile emissions, even if the compound itself is not volatile.[1][2]

Scenario C: Spill Cleanup (Solid Powder)

Context: A small amount (<5g) is spilled on the benchtop.[1][2]

  • Isolation: Alert nearby personnel.

  • Dampening: Do not dry sweep.[1][2] Dry sweeping generates dust (H335 Respiratory Irritant).[2]

    • Cover the spill with a paper towel dampened with water or an inert absorbent pad.[1][2]

  • Collection: Scoop the damp material and the paper towel into a sealable plastic bag.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a soap/water solution (the compound forms salts in basic conditions, aiding removal) followed by a water rinse.[1][2]

Part 5: Regulatory Compliance (RCRA/EPA Context)

While 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is not explicitly listed on the EPA "P-List" or "U-List" (40 CFR 261.33), it is regulated under the "Characteristic of Toxicity" and general duty clauses due to its halogenated nature.[1][2]

  • Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generation totals.[1][2]

  • Satellite Accumulation: You may store up to 55 gallons of this waste at or near the point of generation, provided the container is under the control of the operator (you) and remains closed.[1][2]

Final Scientist's Note: When in doubt, always "up-classify." Treating a questionable waste stream as Halogenated is slightly more expensive but legally safe.[1][2] Treating it as Non-Halogenated or Drain Safe invites regulatory fines and environmental damage.[1][2]

References

  • PubChem. (n.d.).[1][2][3] 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] Retrieved October 26, 2023, from [Link][1][2]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.